molecular formula C9H15NOS B13338139 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol

Cat. No.: B13338139
M. Wt: 185.29 g/mol
InChI Key: YYZQZAKUCPMMQG-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with a suitable Grignard reagent, such as 2-methylbutylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one.

    Reduction: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butane.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol.

    2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-1-amine: A structurally similar compound with an amine group instead of an alcohol.

    2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one: The oxidized form of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol

InChI

InChI=1S/C9H15NOS/c1-4-6(2)8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3

InChI Key

YYZQZAKUCPMMQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC(=CS1)C)O

Origin of Product

United States

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